molecular formula C9H5NO4 B13709175 2H-1-Benzopyran-2-one, 8-nitro- CAS No. 58981-95-6

2H-1-Benzopyran-2-one, 8-nitro-

Cat. No.: B13709175
CAS No.: 58981-95-6
M. Wt: 191.14 g/mol
InChI Key: NEFVDPLSCGEBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-2H-chromen-2-one is a derivative of the chromene family, which is known for its diverse biological activities. Chromenes, also known as benzopyrans, are bicyclic compounds consisting of a benzene ring fused to a pyran ring. The nitro group at the 8th position of the chromene ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-2H-chromen-2-one typically involves the nitration of 2H-chromen-2-one. One common method is the reaction of 2H-chromen-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of 8-Nitro-2H-chromen-2-one may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 8-Amino-2H-chromen-2-one.

    Substitution: Various substituted chromene derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 8-Nitro-2H-chromen-2-one is primarily attributed to its ability to interact with cellular targets and disrupt biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 8-Nitro-2H-chromen-2-one stands out due to the presence of the nitro group, which imparts unique reactivity and biological activity. The nitro group enhances the compound’s ability to undergo reduction and substitution reactions, making it a versatile intermediate for synthesizing various derivatives. Additionally, the nitro group contributes to the compound’s potent antimicrobial and anticancer properties, distinguishing it from other chromene derivatives .

Properties

CAS No.

58981-95-6

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

8-nitrochromen-2-one

InChI

InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H

InChI Key

NEFVDPLSCGEBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.